17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione
Overview
Description
17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is a synthetic steroidal compound with the molecular formula C24H32O4. It is known for its significant biological activity and is used in various scientific research applications. The compound is characterized by its unique structure, which includes an acetoxy group at the 17alpha position and a methylene group at the 16 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione typically involves multiple steps starting from steroid precursors. One common method includes the use of 16,17alpha-epoxypregn-4-ene-3,20-dione, which undergoes a series of reactions including addition of hydrogen bromide, catalytic hydrogenation, acetylation, and hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroids with various functional groups.
Scientific Research Applications
17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is widely used in scientific research due to its biological activity. It is utilized in:
Chemistry: As a precursor for the synthesis of other steroidal compounds.
Biology: In studies related to hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by interacting with steroid hormone receptors, particularly the progesterone receptor. It binds to the receptor, inducing a conformational change that activates the receptor and initiates transcription of target genes. This leads to various biological effects, including modulation of reproductive functions and anti-inflammatory actions .
Comparison with Similar Compounds
Medroxyprogesterone acetate: Similar in structure but with a methyl group at the 6 position.
Megestrol acetate: Contains a double bond at the 6 position and a methyl group at the 6 position.
Uniqueness: 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is unique due to the presence of the methylene group at the 16 position, which imparts distinct biological properties and enhances its binding affinity to the progesterone receptor compared to other similar compounds .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMCQGNVPSIQM-CKOZHMEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987647 | |
Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6815-51-6 | |
Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6815-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Methylene-17alpha-acetoxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-METHYLENE-3,20-DIOXOPREGN-4-EN-17-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYO20AWR0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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